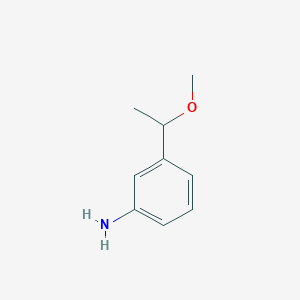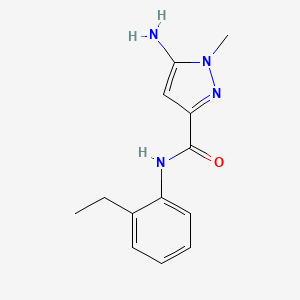
Sodium 2-fluoroethane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-fluoroethane-1-sulfinate is an organosulfur compound with the molecular formula C₂H₄FNaO₂S. It is a sulfinate salt, which are known for their versatile reactivity and stability. These compounds are valuable in organic synthesis due to their ability to introduce sulfonyl groups into various molecules.
Mechanism of Action
Target of Action
Sodium 2-fluoroethane-1-sulfinate, like other sodium sulfinates, is a versatile building block in organic synthesis . It doesn’t have a specific biological target but is used as a reagent in chemical reactions to introduce the sulfonyl group into various organic compounds .
Mode of Action
This compound acts as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on reaction conditions . It participates in S–S, N–S, and C–S bond-forming reactions, contributing to the synthesis of a wide range of organosulfur compounds .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways. Instead, it’s used to synthesize organosulfur compounds, including thiosulfonates, sulfonamides, sulfides, and sulfones . These compounds can then participate in various biochemical processes.
Pharmacokinetics
As a chemical reagent, its bioavailability, distribution, metabolism, and excretion would depend on the specific conditions of its use and the compounds it’s used to synthesize .
Result of Action
The primary result of this compound’s action is the synthesis of various organosulfur compounds . These compounds have diverse applications in pharmaceuticals, agrochemicals, and material science .
Biochemical Analysis
Biochemical Properties
Sodium 2-fluoroethane-1-sulfinate plays a significant role in biochemical reactions. It acts as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on the reaction conditions . It interacts with various enzymes, proteins, and other biomolecules, forming S–S, N–S, and C–S bonds .
Cellular Effects
Sodium sulfinates, a broader class of compounds to which this compound belongs, have been shown to influence cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can act as a nucleophilic, electrophilic, and radical reagent, providing suitable reaction conditions . It can also participate in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, contributing to the synthesis of many valuable organosulfur compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-fluoroethane-1-sulfinate can be synthesized through several methods. One common approach involves the oxidation of thiols or the reduction of sulfonyl chlorides. For instance, the oxidation of 2-fluoroethanethiol with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) can yield the corresponding sulfone, which can then be reduced to the sulfinate salt using sodium methoxide in methanol .
Industrial Production Methods: Industrial production of sodium sulfinates often involves the use of sulfonyl chlorides as starting materials. These are reduced under controlled conditions to produce the desired sulfinate salts. The process is scalable and can be optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-fluoroethane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides or sulfones.
Common Reagents and Conditions:
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Amines, alcohols, halides.
Major Products:
Sulfonates: Formed through oxidation.
Sulfides and Thiols: Formed through reduction.
Sulfonamides and Sulfones: Formed through substitution reactions.
Scientific Research Applications
Sodium 2-fluoroethane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing sulfonyl-containing compounds, such as sulfones and sulfonamides.
Biology: Investigated for its potential in modifying biological molecules and studying enzyme mechanisms.
Medicine: Explored for its role in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials science.
Comparison with Similar Compounds
- Sodium methanesulfinate (CH₃SO₂Na)
- Sodium benzenesulfinate (C₆H₅SO₂Na)
- Sodium toluenesulfinate (C₇H₇SO₂Na)
Comparison: Sodium 2-fluoroethane-1-sulfinate is unique due to the presence of the fluoro group, which can influence the reactivity and stability of the compound. Compared to other sulfinates, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
sodium;2-fluoroethanesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FO2S.Na/c3-1-2-6(4)5;/h1-2H2,(H,4,5);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGJLHOBWKPKAX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)[O-])F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4FNaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2907715.png)
![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2907718.png)





![2-(Tert-butyl) 1,1-diethyl 2-{[4-(4-methoxyphenoxy)benzyl]amino}-1,1,2-ethanetricarboxylate](/img/structure/B2907726.png)


![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2907730.png)
![3-(BENZENESULFONYL)-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2907731.png)
